

Application Notes and Protocols: (Bromodifluoromethyl)triphenylphosphonium Bromide in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (Bromodifluoromethyl)triphenylphosphonium bromide

Cat. No.: B1270753

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Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The difluoromethyl group (-CF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino groups.

(Bromodifluoromethyl)triphenylphosphonium bromide ([Ph₃PCF₂Br]⁺Br⁻) has emerged as a versatile and efficient reagent for the introduction of the difluoromethyl moiety into organic molecules. This phosphonium salt serves as a precursor to the difluoromethyl radical (•CF₂H) under visible-light photoredox catalysis, enabling the bromodifluoromethylation of alkenes with high efficiency and selectivity.^{[1][2][3][4]} This methodology has significant potential in the synthesis of novel pharmaceuticals and agrochemicals.^{[3][5]}

These application notes provide a comprehensive overview of the use of

(Bromodifluoromethyl)triphenylphosphonium bromide in pharmaceutical synthesis, with a focus on the visible-light-mediated bromodifluoromethylation of alkenes. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this chemistry in drug discovery and development programs.

Key Applications in Pharmaceutical Synthesis

The primary application of **(Bromodifluoromethyl)triphenylphosphonium bromide** in a pharmaceutical context is the synthesis of molecules containing the difluoromethyl group. This is most commonly achieved through the photoredox-catalyzed bromodifluoromethylation of alkenes.[1][2][3] This reaction is particularly valuable for the late-stage functionalization of complex molecules and the synthesis of building blocks for further elaboration.

A notable application is the synthesis of difluoromethylated oxindoles.[5] The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The introduction of a difluoromethyl group at the C3 position can lead to the creation of a quaternary center, offering novel chemical space for drug design.[5]

Data Presentation: Substrate Scope and Reaction Yields

The visible-light-induced bromodifluoromethylation of a variety of alkenes using **(Bromodifluoromethyl)triphenylphosphonium bromide** proceeds with good to excellent yields. The reaction is tolerant of a range of functional groups, making it a robust tool for organic synthesis.[3]

Entry	Substrate	Product	Yield (%) ^[3]
1	Styrene	1-bromo-3,3-difluoro-1-phenylpropane	93
2	4-Methylstyrene	1-bromo-3,3-difluoro-1-(p-tolyl)propane	85
3	4-Methoxystyrene	1-bromo-3,3-difluoro-1-(4-methoxyphenyl)propane	82
4	4-Chlorostyrene	1-bromo-1-(4-chlorophenyl)-3,3-difluoropropane	90
5	4-(Trifluoromethyl)styrene	1-bromo-3,3-difluoro-1-(4-(trifluoromethyl)phenyl)propane	88
6	1-Octene	1-bromo-3,3-difluorodecane	75
7	Cyclohexene	(1-bromo-3,3-difluoropropyl)cyclohexane	68
8	Vinclozolin	Bromodifluoromethylated Vinclozolin	78
9	Allethrin	Bromodifluoromethylated Allethrin	65
10	Rotenone	Bromodifluoromethylated Rotenone	55

Experimental Protocols

General Protocol for Photoredox-Catalyzed Bromodifluoromethylation of Alkenes

This protocol is based on the general procedure described by Qing and co-workers.^[3]

Materials:

- Alkene (0.5 mmol, 1.0 equiv)
- **(Bromodifluoromethyl)triphenylphosphonium bromide** (1.5 mmol, 3.0 equiv)
- fac-Ir(ppy)₃ (0.015 mmol, 0.03 equiv)
- CuBr₂ (0.1 mmol, 0.2 equiv)
- Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
- Schlenk tube or other suitable reaction vessel
- Visible light source (e.g., blue LEDs)
- Standard laboratory glassware for work-up and purification
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

- To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol), **(Bromodifluoromethyl)triphenylphosphonium bromide** (1.5 mmol), fac-Ir(ppy)₃ (0.015 mmol), and CuBr₂ (0.1 mmol).
- Evacuate and backfill the tube with dry nitrogen or argon three times.
- Add anhydrous DMF (5.0 mL) via syringe.

- Stir the reaction mixture at room temperature under irradiation with a visible light source (e.g., blue LEDs) for 10 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding water (10 mL).
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bromodifluoromethylated product.
- Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Synthesis of 3-(2,2-Difluoro-1-bromoethyl)-3-methylindolin-2-one (A Representative Difluoromethylated Oxindole)

This protocol is a representative example for the synthesis of a difluoromethylated oxindole, adapted from the general principles of visible-light-induced hydrodifluoromethylation of alkenes derived from oxindoles.[5]

Materials:

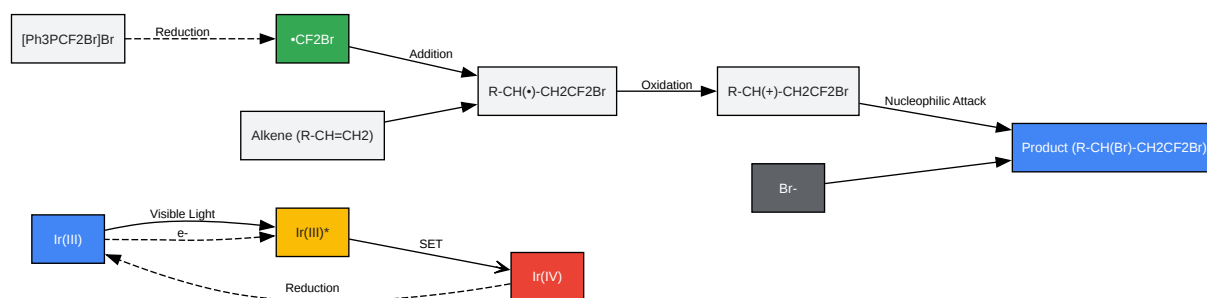
- 3-Methylene-3-methylindolin-2-one (0.5 mmol, 1.0 equiv)
- **(Bromodifluoromethyl)triphenylphosphonium bromide** (1.5 mmol, 3.0 equiv)
- fac-Ir(ppy)₃ (0.015 mmol, 0.03 equiv)
- Anhydrous Acetone (5.0 mL)
- Schlenk tube or other suitable reaction vessel

- Visible light source (e.g., blue LEDs)
- Standard laboratory glassware for work-up and purification
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

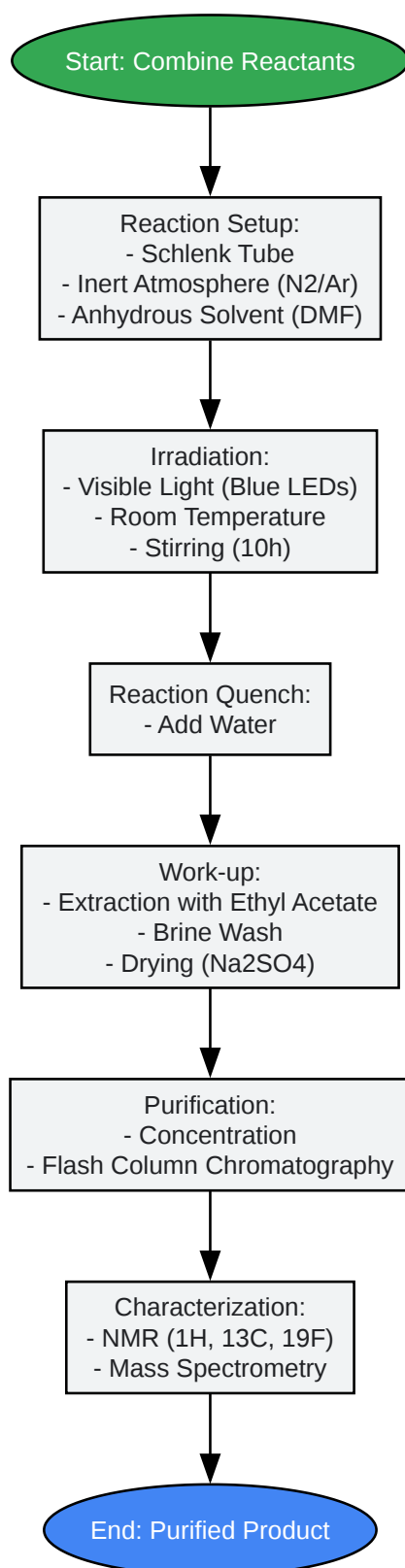
- In a dry Schlenk tube, combine 3-methylene-3-methylindolin-2-one (0.5 mmol), **(Bromodifluoromethyl)triphenylphosphonium bromide** (1.5 mmol), and fac-Ir(ppy)₃ (0.015 mmol).
- Seal the tube, and then evacuate and backfill with nitrogen three times.
- Add anhydrous acetone (5.0 mL) via syringe.
- Irradiate the stirred reaction mixture with a visible light source at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, remove the solvent in vacuo.
- Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(2,2-difluoro-1-bromoethyl)-3-methylindolin-2-one.
- Characterize the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism for the photoredox-catalyzed bromodifluoromethylation of alkenes.



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